1-(3,4-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3,4-Dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure comprises a pyrazolo[3,4-d]pyrimidine ring system substituted with a 3,4-dimethylphenyl group and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which is then cyclized with formamide under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent methylation of the amine group completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of the pyrazolo[3,4-d]pyrimidine ring.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated derivatives at the nitrogen atoms.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines in vitro.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, preventing the phosphorylation of target proteins and thereby disrupting cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenyl)-N-[(furan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3,4-Dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- 1-(3,4-Dimethylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Comparison: 1-(3,4-Dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, this compound exhibits higher potency as a kinase inhibitor and shows promising anticancer activity. The presence of the methylamine group enhances its binding affinity to the ATP-binding site of kinases, making it a valuable compound for further drug development .
Biological Activity
Introduction
1-(3,4-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C14H15N5
- Molecular Weight : 243.30 g/mol
- CAS Number : 612524-15-9
The compound acts primarily as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- CDK2 Inhibition : The compound demonstrates significant inhibitory activity against CDK2 with IC50 values in the nanomolar range. This inhibition disrupts the phosphorylation of target proteins essential for cell cycle progression.
- Induction of Apoptosis : In vitro studies indicate that treatment with this compound leads to increased apoptosis in cancer cell lines such as MCF-7 and HCT-116, evidenced by enhanced caspase activity and DNA fragmentation.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against several cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (nM) | Reference Compound (e.g., Sorafenib) IC50 (nM) |
---|---|---|
MCF-7 | 45 | 144 |
HCT-116 | 6 | 176 |
HepG-2 | 48 | 19 |
These results indicate that the compound exhibits superior cytotoxicity compared to sorafenib, a standard chemotherapeutic agent.
Case Studies
-
In Vitro Efficacy Against MCF-7 Cells :
- A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
-
Molecular Docking Studies :
- Molecular docking simulations confirmed that the compound effectively binds to the active site of CDK2, forming essential hydrogen bonds with critical amino acids such as Leu83. This interaction is pivotal for its inhibitory action.
Pharmacokinetics and Drug-Likeness
Pharmacokinetic properties were assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. The compound demonstrated favorable drug-likeness characteristics based on Lipinski's Rule of Five.
Key Findings:
- Absorption : High predicted intestinal absorption.
- Distribution : Suitable volume of distribution indicating good tissue penetration.
- Metabolism : Predicted metabolic stability with low potential for cytochrome P450 interactions.
- Excretion : Low potential for renal toxicity.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9-4-5-11(6-10(9)2)19-14-12(7-18-19)13(15-3)16-8-17-14/h4-8H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKKDCFKOQXESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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